molecular formula C19H17ClN2O2S B2712322 4-(4-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 1223958-82-4

4-(4-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2712322
CAS No.: 1223958-82-4
M. Wt: 372.87
InChI Key: LBEYLHOCNGSZMI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic imidazole derivative featuring a 4-chlorophenyl substituent at position 4, a 4-methoxybenzoyl group at position 1, and a thione (-S) moiety at position 3.

Properties

IUPAC Name

[4-(4-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-19(2)21-16(12-4-8-14(20)9-5-12)18(25)22(19)17(23)13-6-10-15(24-3)11-7-13/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEYLHOCNGSZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the methoxybenzoyl group: This can be done through an acylation reaction using methoxybenzoic acid or its derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-(4-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

5-[2-(4-Chlorophenyl)-1,3-Benzoxazol-5-yl]-4-(3-Methylphenyl)-2,4-dihydro-3H-1,2,4-Triazole-3-thione (Compound 6h)

  • Structural Similarities : Shares a thione (-C=S) group and chlorophenyl substituent.
  • Key Differences : Replaces the imidazole core with a triazole ring fused to a benzoxazole moiety. The 3-methylphenyl group at position 4 contrasts with the methoxybenzoyl group in the target compound.
  • Spectroscopic Data :
    • IR: C=S stretch at 1243 cm⁻¹ .
    • ¹H-NMR: Aromatic protons appear at δ 6.86–7.26 ppm, with a singlet for the triazole NH at δ 9.55 ppm .
  • Physicochemical Properties : Higher molecular weight (419 g/mol) compared to the target compound due to the benzoxazole-triazole hybrid structure .

Isostructural Thiazole Derivatives (Compounds 4 and 5)

  • Structural Similarities : Both compounds feature chlorophenyl/fluorophenyl substituents and heterocyclic cores (thiazole and pyrazole-triazole hybrids).
  • Key Differences :
    • Compound 4 contains a chlorophenyl group, while Compound 5 substitutes chlorine with fluorine.
    • The thiazole core differs from the imidazole-thione structure of the target compound.
  • Crystallographic Insights :
    • Both exhibit isostructural triclinic (P 1̄) symmetry with two independent molecules per asymmetric unit.
    • Halogen substitution (Cl vs. F) minimally affects molecular conformation but alters crystal packing due to differences in van der Waals radii and polarizability .

2-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-4,5-Dimethyl-1H-Imidazole

  • Structural Similarities : Shares the imidazole core and methoxyphenyl substituent.
  • Key Differences :
    • Lacks the thione group, substituting it with a methyl group at position 4.
    • Fluorophenyl vs. chlorophenyl substituent at position 2.
  • Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to chlorine .

4-(3-Fluoro-4-Methoxyphenyl)-1-(4-Methoxyphenyl)-5-(3,4,5-Trimethoxyphenyl)-1H-Imidazole

  • Structural Similarities : Imidazole core with methoxyphenyl substituents.
  • Key Differences :
    • Incorporates a trimethoxyphenyl group at position 5 instead of the thione moiety.
    • Additional fluorine and methoxy substitutions enhance electronic complexity.
  • Physicochemical Impact :
    • Increased methoxy groups improve solubility in polar solvents but may reduce membrane permeability .

Tabulated Comparison of Key Features

Compound Name / Feature Core Structure Substituents (Positions) Thione Group Halogen (Type/Position) Key Spectroscopic Data (IR/NMR) Reference
Target Compound Imidazole-thione 4-ClPh (4), 4-MeOBz (1), 2,2-diMe Yes (C5) Cl (4) Not reported -
Compound 6h (Triazole-thione) Triazole-benzoxazole 4-ClPh (2), 3-MePh (4) Yes (C3) Cl (2) IR: 1243 cm⁻¹ (C=S); NMR: δ 9.55 (NH)
Compound 4 (Thiazole derivative) Thiazole-pyrazole 4-ClPh (4) No Cl (4) Crystallographic: P 1̄ symmetry
Compound 5 (Thiazole derivative) Thiazole-pyrazole 4-FPh (4) No F (4) Crystallographic: Adjusted packing
2-(4-FPh)-1-(4-MeOPh)-4,5-diMe-Im Imidazole 4-FPh (2), 4-MeOPh (1), 4,5-diMe No F (2) Optical properties (fluorescence)

Key Insights from Comparative Analysis

  • Halogen Effects : Chlorine’s larger atomic size compared to fluorine influences crystal packing and lipophilicity, which may enhance membrane permeability but reduce metabolic stability .
  • Heterocyclic Core Variations : Thiazole and triazole derivatives show altered electronic profiles compared to imidazole-thiones, impacting their interaction with biological targets or material properties .

Biological Activity

4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione (CAS Number: 1223958-82-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C19H17ClN2O2SC_{19}H_{17}ClN_{2}O_{2}S with a molecular weight of 372.9 g/mol. The structure features a thione group which is significant for its biological activity.

PropertyValue
CAS Number1223958-82-4
Molecular FormulaC₁₉H₁₇ClN₂O₂S
Molecular Weight372.9 g/mol

Anticancer Properties

Recent studies have indicated that compounds containing imidazole and thiazole moieties exhibit significant anticancer activity. The presence of electron-donating groups like methoxy on the phenyl ring enhances cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Research has shown that similar compounds with imidazole structures can have IC₅₀ values in the low micromolar range against human cancer cell lines such as A431 and U251, indicating potent anticancer properties .

Antimicrobial Activity

The compound's thione functionality may contribute to its antimicrobial properties. Similar thiazole derivatives have demonstrated effectiveness against bacterial strains:

  • Antibacterial Studies : Compounds with similar structures have shown comparable activity to standard antibiotics like norfloxacin against Staphylococcus epidermidis, suggesting a potential for use in treating infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound can be analyzed based on modifications to its core structure:

  • Thione vs. Thiazole : The thione group is crucial for biological activity, as it can participate in nucleophilic attacks and stabilize reactive intermediates.
  • Substituents on the Phenyl Ring : The introduction of halogens or methoxy groups on the phenyl ring significantly enhances the compound's potency against cancer cells and bacteria.

Case Study 1: Anticancer Activity

A study evaluating various derivatives of imidazole showed that compounds with a methoxy substituent displayed enhanced cytotoxicity in vitro. The compound exhibited an IC₅₀ value significantly lower than that of doxorubicin in several cancer cell lines, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives similar to 4-(4-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione were tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results showed effective inhibition at concentrations as low as 0.25% .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(4-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione?

Methodological Answer:
The compound can be synthesized via a multi-step protocol involving condensation, cyclization, and functionalization. A modified approach inspired by imidazole-thione syntheses involves:

Condensation : Reacting 4-chlorophenyl isothiocyanate with a substituted benzoyl chloride derivative under basic conditions (e.g., triethylamine in methanol) to form a thiourea intermediate .

Cyclization : Using a Dean-Stark apparatus to remove water and promote cyclization in refluxing toluene, with catalytic acetic acid to stabilize the imidazole ring .

Functionalization : Introducing the 4-methoxybenzoyl group via nucleophilic substitution, ensuring regioselectivity by controlling reaction temperature (60–80°C) and stoichiometry .
Key Parameters : Reaction yields (reported 51.9% in analogous syntheses) depend on solvent polarity, catalyst choice, and purification methods (e.g., column chromatography with ethyl acetate/hexane) .

Advanced: How can regioselectivity challenges during functionalization of the imidazole core be addressed?

Methodological Answer:
Regioselectivity issues arise due to competing nucleophilic sites on the imidazole-thione core. Strategies include:

  • Steric Control : Bulkier substituents (e.g., 2,2-dimethyl groups) direct reactions to less hindered positions .
  • Catalytic Modulation : Using Lewis acids (e.g., ZnCl₂) to polarize electron density and favor substitution at the 1-position .
  • Temperature Gradients : Lower temperatures (0–5°C) reduce kinetic competition, favoring thermodynamically stable products .
    Validation : X-ray crystallography (as in ) confirms regiochemical outcomes, while DFT calculations predict reactivity trends .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; thione sulfur deshields adjacent carbons) .
  • X-ray Diffraction : Resolves dihedral angles between aromatic rings and the imidazole plane (e.g., 12.65° for fluoromethoxy-phenyl vs. 84.15° for methoxy-phenyl in analogs) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 387.1) and fragmentation pathways .

Advanced: How can structural ambiguities in crystallographic data be resolved?

Methodological Answer:
Ambiguities arise from disordered solvent molecules or overlapping electron densities. Mitigation strategies:

  • Data Collection : Use low-temperature (100 K) synchrotron radiation to enhance resolution (<0.8 Å) .
  • Refinement : Apply SHELXL constraints for hydrogen atom placement (C–H = 0.93–0.96 Å) and anisotropic displacement parameters .
  • Validation Tools : Check R-factors (<5%) and PLATON’s ADDSYM algorithm to detect missed symmetry .

Basic: What experimental designs are suitable for evaluating biological activity?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in µg/mL .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
  • Controls : Include positive controls (e.g., ciprofloxacin for antimicrobials) and solvent-only blanks .

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:
Contradictions may stem from assay variability or compound stability. Solutions:

  • Standardized Protocols : Adopt OECD guidelines for repeatability (e.g., fixed incubation times, cell passage numbers) .
  • Stability Studies : Monitor compound degradation in DMSO/PBS via HPLC at 24/48-hour intervals .
  • Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test for outliers; ANOVA for inter-lab comparisons) .

Basic: What environmental fate studies are relevant for this compound?

Methodological Answer:

  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify breakdown products via LC-MS .
  • Soil Adsorption : Batch experiments with varying organic matter content; calculate Freundlich constants (Kf) .
  • Aquatic Toxicity : Daphnia magna acute toxicity tests (48-hour EC₅₀) under OECD 202 conditions .

Advanced: How can reaction yields be optimized in multi-step syntheses?

Methodological Answer:

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) in a factorial design .
  • Inline Analytics : Use ReactIR to monitor intermediate formation and adjust conditions in real-time .
  • Green Chemistry : Replace toluene with cyclopentyl methyl ether (CPME) to improve safety and yield .

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